Erismodegib, also known as NVP-LDE-225 or Sonidegib, is a small molecule inhibitor that acts on the Hedgehog (Hh) signaling pathway. [, ] This pathway plays a crucial role in embryonic development and tissue maintenance. [] While Hh signaling is relatively inactive in adult tissues, its aberrant activation has been linked to various malignancies. [] Erismodegib specifically targets the Smoothened (SMO) receptor within the Hh pathway, hindering the pathway's activation. [, ] This inhibitory action on a pathway implicated in cancer development makes Erismodegib a valuable tool in cancer research.
Erismodegib was developed from a high-throughput screening of combinatorial libraries aimed at identifying small molecule inhibitors of the Hedgehog pathway. It is classified as an antineoplastic agent and specifically acts as a Smoothened antagonist. The compound's mechanism of action involves blocking the Hedgehog signaling pathway, which is implicated in tumorigenesis across several cancer types, including basal cell carcinoma and medulloblastoma .
The synthesis of Erismodegib has been described in various studies, highlighting efficient methodologies that yield high purity and significant quantities.
Erismodegib's molecular structure can be described by its chemical formula and its molecular weight of approximately 347.85 g/mol.
Erismodegib undergoes various chemical reactions primarily related to its synthesis and degradation pathways.
The mechanism by which Erismodegib exerts its antitumor effects is primarily through the inhibition of the Hedgehog signaling pathway.
Erismodegib exhibits several notable physical and chemical properties:
Erismodegib has significant applications in cancer therapy due to its targeted action against the Hedgehog signaling pathway.
Erismodegib (NVP-LDE225) is a potent and selective antagonist of Smoothened (SMO), a key transmembrane protein in the Hedgehog (Hh) signaling pathway. It binds SMO with high affinity (IC₅₀ = 1.3 nM for mouse SMO; 2.5 nM for human SMO), competitively inhibiting its activation and preventing translocation to the primary cilium [1] [6] [9]. This binding occurs at the extracellular cysteine-rich domain (CRD) and transmembrane helices, inducing conformational changes that block downstream signaling [6]. In renal cell carcinoma (RCC) models, erismodegib treatment reduced SMO-dependent Gli1 nuclear translocation by >80%, abrogating transcription of Hh target genes (e.g., PTCH1, GLI1) [1].
Table 1: SMO Antagonism by Erismodegib
Parameter | Effect of Erismodegib | Experimental Model |
---|---|---|
SMO Binding Affinity (IC₅₀) | 2.5 nM (human) | In vitro binding assays |
Ciliary Localization of SMO | Complete inhibition | Immunofluorescence in RCC |
Gli1 Transcriptional Activity | 70–90% reduction | Gli-luciferase reporter assay |
Resistance Mutations | D473H, W281L (alter drug-binding pocket) | Medulloblastoma models |
Notably, erismodegib overcomes resistance to tyrosine kinase inhibitors (TKIs) in RCC. Sunitinib-resistant cells exhibit upregulated Hh signaling, which erismodegib blocks by restoring SMO inhibition, suppressing tumor growth and invasion [1] [2].
Erismodegib suppresses the activity and expression of Gli transcription factors, the ultimate effectors of Hh signaling. In prostate cancer stem cells (CSCs), erismodegib (1 µM) reduced Gli1 and Gli2 mRNA expression by 60% and 45%, respectively, within 24 hours [4]. This occurs through dual mechanisms:
Table 2: Gli Regulation by Erismodegib
Gli Factor | Regulation Mechanism | Functional Outcome |
---|---|---|
Gli1 | ↓ Transcription; ↑ PKA phosphorylation | Nuclear exclusion; degradation |
Gli2 | ↑ Proteolytic processing to repressor form | Suppression of target genes |
Gli3 | Enhanced repressor formation | Transcriptional inhibition |
In glioblastoma initiating cells (GICs), erismodegib reduced Gli-DNA binding by 70%, directly downregulating targets like Bmi-1 and Cyclin D1 [7] [10].
Erismodegib exerts epigenetic control by modulating tumor-suppressive microRNAs:
Table 3: microRNA-Mediated Effects of Erismodegib
microRNA | Expression Change | Direct Target | Biological Impact |
---|---|---|---|
miR-128 | ↑ 3.5-fold | Bmi-1 | ↓ Stemness; ↓ self-renewal |
miR-200a | ↑ 2.1-fold | Zeb1 | ↑ E-cadherin; ↓ invasion |
miR-200b | ↑ 3.0-fold | Slug | Blockade of EMT |
miR-21 | ↓ 70% | PDCD4 | ↑ Apoptosis; ↓ proliferation |
Concurrently, erismodegib suppresses oncogenic miR-21, derepressing the pro-apoptotic factor PDCD4 [4] [7].
Erismodegib induces apoptosis by downregulating anti-apoptotic proteins:
These effects correlate with mitochondrial membrane depolarization and cytochrome c release, confirming intrinsic apoptosis activation.
Table 4: Pro-Survival Pathway Suppression
Target Protein | Change | Effect on Apoptosis | Model System |
---|---|---|---|
Bcl-2 | ↓ 75% | ↑ Bax/Bak dimerization | Prostate CSCs |
Survivin | ↓ 80% | ↑ Caspase-3 activity | Glioblastoma initiating cells |
XIAP | ↓ 60% | ↓ Caspase inhibition | Renal cell carcinoma |
cIAP1/2 | ↓ 70% | Sensitization to TNFα-induced death | Xenograft models |
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